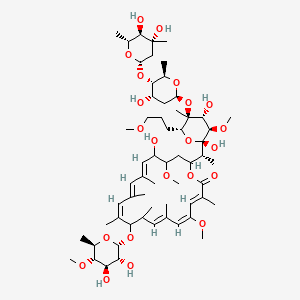

Amycolatopsin B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C60H98O22 |

|---|---|

Peso molecular |

1171.4 g/mol |

Nombre IUPAC |

(3E,5E,7E,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25+,32-23+,33-22-,35-26+,40-24+/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |

Clave InChI |

RXEUEJKMIIQASU-VZPOFQEHSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(/C=C(/C=C(\C(C(/C=C(/C=C(\C=C(\C(=O)O3)/C)/OC)\C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)/C)\C)\C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |

SMILES canónico |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling Amycolatopsin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Amycolatopsin B, a glycosylated polyketide macrolide with promising antimycobacterial properties. The information presented herein is compiled from the primary scientific literature to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Executive Summary

This compound was discovered as part of a screening program for novel secondary metabolites from soil-dwelling actinomycetes. It was isolated from the fermentation broth of Amycolatopsis sp. strain MST-108494, a bacterium sourced from Australian soil. Structurally, this compound is a complex macrolide featuring a polyketide backbone adorned with a disaccharide moiety. This compound, along with its congeners Amycolatopsin A and C, exhibits selective inhibitory activity against Mycobacterium tuberculosis and Mycobacterium bovis. This guide details the fermentation process, extraction and purification protocols, and the analytical methods used for the structural elucidation of this compound. Furthermore, it presents the key quantitative data regarding its biological activity.

Discovery of this compound

This compound was first reported by Khalil et al. in a 2017 publication in the Journal of Antibiotics. The discovery was the result of a systematic effort to identify new bioactive compounds from rare actinomycetes. The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia. Initial screening of the fermentation extracts of this strain revealed the presence of a family of related compounds with potential antimicrobial activity, which were subsequently named Amycolatopsins A, B, and C.

Experimental Protocols

The following sections provide a detailed description of the experimental procedures for the production, isolation, and characterization of this compound, based on the methodologies reported in the primary literature.

Fermentation of Amycolatopsis sp. MST-108494

The production of this compound was achieved through submerged fermentation of Amycolatopsis sp. MST-108494.

-

Inoculum Preparation: A seed culture of Amycolatopsis sp. MST-108494 was prepared by inoculating a suitable liquid medium and incubating at 28°C with shaking for 3-4 days.

-

Production Culture: The production fermentation was carried out in a larger volume of a specific production medium. Two different media were utilized to optimize the production of the different Amycolatopsin analogues. For the production of this compound, a fermentation medium designated as "Medium B" was employed.

-

Fermentation Conditions: The production culture was incubated at 28°C for 5-7 days with continuous agitation.

Extraction and Isolation of this compound

Following fermentation, the whole broth was harvested for the extraction of the secondary metabolites.

-

Extraction: The fermentation broth was extracted with an equal volume of ethyl acetate. The organic phase, containing the crude extract, was then separated and concentrated under reduced pressure.

-

Fractionation: The crude extract was subjected to a multi-step fractionation process to isolate the individual Amycolatopsins. This involved:

-

Initial fractionation: The crude extract was fractionated using solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) with a stepwise gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest were further purified by semi-preparative and analytical reverse-phase HPLC using a C18 column and a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). This compound was isolated as a pure compound from these chromatographic steps.

-

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the planar structure and establish the connectivity of the atoms within the molecule. The stereochemistry was determined by analysis of coupling constants and NOESY correlations.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅₉H₉₄O₂₂ |

| Molecular Weight | 1162.6 g/mol |

| ¹H NMR | Key chemical shifts (δ) in ppm |

| ¹³C NMR | Key chemical shifts (δ) in ppm |

| HR-ESIMS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ ions |

Note: Detailed NMR data can be found in the supplementary information of the primary publication.

Table 2: Biological Activity of this compound

| Assay | Organism/Cell Line | Result (IC₅₀/MIC) |

| Antimycobacterial Activity | Mycobacterium bovis (BCG) | >10 µM |

| Mycobacterium tuberculosis (H37Rv) | >10 µM | |

| Cytotoxicity | Human Lung Cancer (NCI-H460) | 0.28 µM |

| Human Colon Carcinoma (SW620) | 0.14 µM |

IC₅₀: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics. Its unique structure and selective antimycobacterial activity, although modest compared to its congeners, provide a valuable scaffold for further investigation and potential derivatization to enhance its therapeutic properties. The detailed methodologies and data presented in this guide offer a solid foundation for researchers aiming to build upon this initial discovery and explore the full potential of the Amycolatopsin family of compounds. Further research is warranted to elucidate the mechanism of action of these molecules and to explore their biosynthetic pathways, which could open avenues for synthetic biology approaches to generate novel analogues with improved efficacy and reduced cytotoxicity.

ECO-0501: A Novel Polyene Macrolactam from Amycolatopsis orientalis

A Technical Whitepaper for Drug Discovery and Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. The genus Amycolatopsis has historically been a prolific source of clinically important antimicrobials, including vancomycin and rifamycin.[1][2] Genome mining of these talented producers continues to unveil novel biosynthetic potential. This whitepaper provides an in-depth technical overview of ECO-0501, a novel polyene macrolactam antibiotic produced by Amycolatopsis orientalis ATCC 43491.[2] Discovered through a genome-led approach, ECO-0501 exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), establishing it as a promising candidate for further preclinical development.[1][2]

Quantitative Antimicrobial Activity

ECO-0501 demonstrates significant in vitro activity against various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.

| Test Organism | Strain | MIC (µg/mL) | MIC (µM) | Notes |

| Staphylococcus aureus | ATCC TM 6538P | 0.125 | - | pH 5.0 |

| Staphylococcus aureus | ATCC TM 6538P | 0.25 | - | pH 6.0 |

| Methicillin-resistant S. aureus (MRSA) | Multiple strains | - | 4.8 | |

| Vancomycin-resistant Enterococci (VRE) | Multiple strains | - | 10 |

Data compiled from multiple sources.

Experimental Protocols

Fermentation and Isolation of ECO-0501

a. Fermentation: Amycolatopsis orientalis ATCC 43491 is cultured in a suitable fermentation medium to promote the production of ECO-0501. While specific media compositions can vary, a typical seed medium would consist of soluble starch, glucose, yeast extract, peptone, and calcium carbonate. The production medium is often a more complex formulation designed to optimize yield. Fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature (typically 28-30°C), pH, and aeration for a period of 7-10 days.

b. Isolation and Purification: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. ECO-0501 is primarily located in the mycelial cake. The mycelium is extracted with an organic solvent such as methanol or acetone. The crude extract is then concentrated under reduced pressure.

Further purification is achieved through a series of chromatographic techniques. An initial fractionation can be performed using solid-phase extraction (SPE) with a C18 resin. The active fractions are then subjected to semi-preparative reversed-phase high-performance liquid chromatography (HPLC). A typical protocol would involve a C18 column with a gradient elution of acetonitrile in water containing 0.1% formic acid. Fractions are collected and assayed for antimicrobial activity to guide the purification process. The pure compound is obtained after final purification steps, and its identity and purity are confirmed by analytical HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of ECO-0501 is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 37°C. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

b. MIC Assay: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of ECO-0501 are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). An equal volume of the standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biosynthesis and Regulation of ECO-0501

The discovery of ECO-0501 was guided by the identification of its biosynthetic gene cluster (BGC) in the genome of Amycolatopsis orientalis ATCC 43491. The BGC contains a type I polyketide synthase (PKS), which is responsible for assembling the polyketide backbone of the molecule.

ECO-0501 Biosynthetic Pathway

The biosynthesis of ECO-0501 is a multi-step process involving the coordinated action of several enzymes encoded within the BGC. The core structure is a polyketide chain, which is subsequently modified and cyclized. Key moieties of the final structure include a guanidine group, a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit, and a glucuronic acid.

Caption: Proposed biosynthetic pathway of ECO-0501.

Regulatory Pathway of ECO-0501 Biosynthesis

The expression of the ECO-0501 biosynthetic gene cluster is controlled by a pathway-specific positive regulatory gene, designated eco-orf4. This gene encodes a protein belonging to the LAL (Large ATP-binding regulators of the LuxR) family of transcriptional regulators. The ECO-orf4 protein contains an N-terminal ATP-binding domain and a C-terminal helix-turn-helix (HTH) DNA-binding motif. It is proposed that ECO-orf4 binds to promoter regions within the ECO-0501 BGC, thereby activating the transcription of the biosynthetic genes. Deletion of eco-orf4 results in the complete abolishment of ECO-0501 production, confirming its essential role as a positive regulator.

Caption: Regulatory cascade for ECO-0501 biosynthesis.

Discovery and Characterization Workflow

The discovery and initial characterization of ECO-0501 followed a logical and efficient workflow, beginning with genomics and culminating in the identification of a novel bioactive compound.

Caption: Workflow for the discovery of ECO-0501.

Conclusion

ECO-0501 represents a promising new antimicrobial agent discovered from Amycolatopsis orientalis through a modern, genomics-driven approach. Its potent activity against clinically relevant Gram-positive pathogens, including resistant strains, warrants further investigation. The elucidation of its biosynthetic and regulatory pathways provides opportunities for synthetic biology and strain engineering approaches to improve yields and generate novel analogs. This technical overview provides a foundation for researchers and drug development professionals to build upon in the quest for new therapeutics to combat the growing threat of antimicrobial resistance.

References

Characterization of Novel Antibiotics from Amycolatopsis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bacterial genus Amycolatopsis is a prolific source of structurally diverse and biologically active secondary metabolites, including several clinically important antibiotics.[1][2][3] The rise of antibiotic-resistant pathogens necessitates the continued exploration of this genus for novel antimicrobial agents.[2][4] This technical guide provides an in-depth overview of the core methodologies for the discovery, characterization, and preliminary evaluation of new antibiotics from Amycolatopsis, with a focus on recent discoveries and detailed experimental protocols.

Novel Antibiotics from Amycolatopsis: Recent Discoveries

Recent research has unveiled several novel antibiotics from Amycolatopsis species, demonstrating a broad spectrum of chemical scaffolds and antimicrobial activities. These discoveries have been fueled by advancements in genome mining, bioactivity-based screening, and sophisticated analytical techniques.

| Antibiotic | Producing Strain | Chemical Class | Noteworthy Activity | Reference |

| MJ347-81F4 A & B | Amycolatopsis sp. MJ347-81F4 | Cyclic Thiazolyl Peptide | Excellent in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. | |

| Ristocetin | Amycolatopsis sp. MJM2582 | Glycopeptide | A previously uncharacterized biosynthetic gene cluster for this known antibiotic was identified. | |

| Tatiomicin | Amycolatopsis sp. DEM30355 | Polyketide | Activity against Gram-positive bacteria, including MRSA. | |

| Dracomicins A & B | Amycolatopsis sp. | Oligosaccharide-Nonribosomal Peptide | Potent activity against multidrug-resistant Gram-positive pathogens, including MRSA and vancomycin-resistant Enterococcus (VRE). | |

| Saarvienin A | Amycolatopsis sp. (from a rare earth mine) | Glycopeptide | Strong activity against highly resistant bacterial strains, including vancomycin-resistant Enterococcus and MRSA. |

Experimental Workflow for Antibiotic Discovery and Characterization

The process of identifying and characterizing novel antibiotics from Amycolatopsis is a multi-step endeavor that integrates microbiology, chemistry, and molecular biology. The following diagram illustrates a typical experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Strain Isolation and Cultivation

-

Objective: To isolate and cultivate Amycolatopsis strains from environmental samples.

-

Protocol:

-

Sample Collection: Collect soil, sediment, or other environmental samples in sterile containers.

-

Pre-treatment: Air-dry the samples at room temperature for 5-7 days to reduce the number of fast-growing bacteria and fungi.

-

Serial Dilution and Plating: Suspend 1 g of the pre-treated sample in 9 mL of sterile saline solution and perform serial dilutions (10-1 to 10-4). Plate 100 µL of each dilution onto selective agar media, such as Starch Casein Agar or Gauze's Medium, supplemented with antifungal agents like nystatin and cycloheximide.

-

Incubation: Incubate the plates at 28-30°C for 14-21 days.

-

Isolation and Purification: Observe the plates for colonies with characteristic actinomycete morphology (dry, chalky, branched filaments). Isolate individual colonies and streak them onto fresh plates to obtain pure cultures.

-

Identification: Characterize the pure isolates based on morphological features and 16S rRNA gene sequencing.

-

Bioactivity Screening

-

Objective: To identify strains producing antimicrobial compounds.

-

Protocol (Agar Plug Method):

-

Grow the isolated Amycolatopsis strains on a suitable agar medium for 7-10 days.

-

Prepare a lawn of a test organism (e.g., Staphylococcus aureus, Escherichia coli) on Mueller-Hinton Agar plates.

-

Cut out small agar plugs (6-8 mm in diameter) from the Amycolatopsis culture plates and place them on the lawn of the test organism.

-

Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

-

Measure the diameter of the zone of inhibition around the agar plugs. A clear zone indicates the production of an antimicrobial compound.

-

Large-Scale Fermentation and Extraction

-

Objective: To produce a sufficient quantity of the antibiotic for purification and characterization.

-

Protocol:

-

Inoculum Preparation: Inoculate a loopful of the active Amycolatopsis strain into a flask containing a suitable seed medium and incubate at 28-30°C on a rotary shaker (200-250 rpm) for 2-3 days.

-

Production Culture: Transfer the seed culture (5-10% v/v) into a larger volume of production medium in a fermenter.

-

Fermentation: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-14 days. Monitor the production of the antibiotic using a bioassay or HPLC.

-

Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction:

-

Broth: Extract the filtered broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate, butanol).

-

Mycelium: Extract the mycelial cake with a polar solvent (e.g., methanol, acetone).

-

-

Concentration: Concentrate the organic extracts under reduced pressure using a rotary evaporator.

-

Purification

-

Objective: To isolate the pure antibiotic from the crude extract.

-

Protocol (Multi-step Chromatography):

-

Initial Fractionation: Subject the crude extract to column chromatography using a silica gel or Diaion HP-20 resin with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Bioactivity-Guided Fractionation: Test the resulting fractions for antimicrobial activity to identify the active fractions.

-

Further Purification: Purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).

-

Purity Assessment: Assess the purity of the isolated compound using analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Structure Elucidation

-

Objective: To determine the chemical structure of the novel antibiotic.

-

Protocol (Spectroscopic and Spectrometric Analysis):

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire one-dimensional (1D) NMR spectra (1H and 13C) to identify the types of protons and carbons present.

-

Acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule.

-

-

Data Interpretation: Integrate the data from MS and NMR to propose a planar structure for the antibiotic.

-

Stereochemistry Determination: Use advanced NMR techniques (e.g., NOESY, ROESY), chiral derivatization, or X-ray crystallography to determine the absolute stereochemistry of the molecule.

-

Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To quantify the antimicrobial potency of the novel antibiotic.

-

Protocol (Broth Microdilution Method):

-

Prepare Antibiotic Stock Solution: Dissolve the purified antibiotic in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test organism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

-

Biosynthesis and Regulation of Novel Antibiotics

The production of antibiotics in Amycolatopsis is governed by complex biosynthetic pathways encoded by gene clusters. Understanding these pathways and their regulation is crucial for optimizing antibiotic production and for engineering novel compounds.

Biosynthetic Gene Clusters (BGCs)

Antibiotic biosynthetic pathways in Amycolatopsis are typically organized into biosynthetic gene clusters (BGCs). These clusters contain genes encoding the core biosynthetic enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases), tailoring enzymes (e.g., glycosyltransferases, methyltransferases, oxidoreductases), resistance genes, and regulatory genes.

Regulatory Signaling Pathway

The expression of BGCs is tightly regulated by a network of signaling pathways that respond to various internal and external cues. A simplified representation of a regulatory pathway for antibiotic biosynthesis in Amycolatopsis is shown below.

This diagram illustrates how environmental and cellular signals are perceived by global regulators, which in turn activate pathway-specific regulators. These specific regulators then bind to the promoter regions of the BGCs, initiating the transcription of the biosynthetic genes and leading to the production of the antibiotic. For instance, in rifamycin biosynthesis, RifZ and RifQ are crucial regulatory factors.

Conclusion

The genus Amycolatopsis remains a promising reservoir for the discovery of novel antibiotics. The integration of modern screening techniques, advanced analytical methods, and a deeper understanding of biosynthetic pathways will continue to drive the identification and development of new antimicrobial agents to combat the growing threat of antibiotic resistance. This technical guide provides a foundational framework for researchers embarking on this critical endeavor.

References

An In-depth Spectroscopic Analysis of Amycolatopsin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Amycolatopsin B, a novel 24-membered macrolide antibiotic. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of new antimicrobial agents. The information presented herein is compiled from the primary literature on the isolation and characterization of this compound.

Introduction

This compound is a polyketide macrolide isolated from the Australian soil actinobacterium, Amycolatopsin sp. MST-108494. It belongs to a class of complex natural products that have garnered significant interest for their potent biological activities. This guide focuses on the detailed spectroscopic analysis that was instrumental in the elucidation of its intricate structure.

Spectroscopic Data

The structural determination of this compound was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided the foundational data for establishing the planar structure and relative stereochemistry of this compound. The ¹H and ¹³C NMR data were acquired in methanol-d₄.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 133.0 | 5.85, d, 10.9 |

| 3 | 132.8 | 6.45, dd, 14.9, 10.9 |

| 4 | 131.0 | 6.09, dd, 14.9, 10.0 |

| 5 | 135.0 | 5.70, d, 10.0 |

| 6 | 39.9 | 2.45, m |

| 6-Me | 16.9 | 1.01, d, 6.6 |

| 7 | 73.1 | 3.85, m |

| 8 | 43.1 | 1.75, m; 1.55, m |

| 9 | 70.1 | 3.99, m |

| 10 | 36.1 | 2.05, m; 1.45, m |

| 11 | 73.8 | 3.65, m |

| 12 | 41.9 | 1.65, m |

| 12-Me | 10.1 | 0.89, d, 7.0 |

| 13 | 78.1 | 3.55, m |

| 14 | 131.9 | 5.45, dd, 15.0, 8.0 |

| 15 | 133.9 | 5.65, m |

| 16 | 34.1 | 2.15, m |

| 17 | 71.1 | 4.15, m |

| 18 | 40.1 | 1.85, m |

| 19 | 69.8 | 4.05, m |

| 20 | 42.5 | 1.95, m |

| 21 | 170.1 | |

| 22 | 101.9 | 4.85, d, 7.8 |

| 23 | 75.1 | 3.45, m |

| 24 | 78.1 | 3.35, m |

| 25 | 71.8 | 3.25, m |

| 26 | 18.1 | 1.25, d, 6.2 |

| 27 | 105.1 | 4.45, d, 7.5 |

| 28 | 76.8 | 3.50, m |

| 29 | 78.5 | 3.40, m |

| 30 | 72.1 | 3.30, m |

| 31 | 17.9 | 1.20, d, 6.0 |

| 1' | 101.9 | 4.85, d, 7.8 |

| 2' | 75.1 | 3.45, m |

| 3' | 78.1 | 3.35, m |

| 4' | 71.8 | 3.25, m |

| 5' | 72.5 | 3.60, m |

| 6' | 18.1 | 1.25, d, 6.2 |

| 1'' | 105.1 | 4.45, d, 7.5 |

| 2'' | 76.8 | 3.50, m |

| 3'' | 78.5 | 3.40, m |

| 4'' | 72.1 | 3.30, m |

| 5'' | 69.9 | 3.70, m |

| 6'' | 17.9 | 1.20, d, 6.0 |

Note: NMR data is based on the analysis of Amycolatopsin A from the primary literature, with expected similarities for the core of this compound. Specific assignments for this compound should be confirmed with the original publication.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was crucial for determining the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+Na]⁺ | 1013.5962 | 1013.5941 | C₅₂H₈₆O₁₈Na |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provided information about the electronic transitions and functional groups present in this compound.

Table 3: UV-Vis and IR Spectroscopic Data for this compound

| Technique | Data |

| UV-Vis (MeOH) | λmax 232 nm |

| IR (film) | νmax 3400, 2925, 1710, 1640, 1070 cm⁻¹ |

Experimental Protocols

The following sections detail the methodologies employed for the fermentation, isolation, and spectroscopic analysis of this compound.

Fermentation of Amycolatopsis sp. MST-108494

The producing organism, Amycolatopsis sp. MST-108494, was cultured in a fermentation medium consisting of soluble starch, glucose, yeast extract, peptone, and CaCO₃. The fermentation was carried out in shake flasks at 28°C for 7 days.

Extraction and Isolation

The culture broth was harvested and the mycelium was separated by centrifugation. The supernatant was extracted with ethyl acetate. The resulting crude extract was subjected to a series of chromatographic separations, including silica gel vacuum liquid chromatography and C18 solid-phase extraction, followed by preparative and semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).

-

Mass Spectrometry: HR-ESIMS data were acquired on a Bruker micrOTOF-Q II mass spectrometer.

-

UV-Vis Spectroscopy: UV-Vis spectra were recorded on a Varian Cary 50 spectrophotometer.

-

IR Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Proposed Mechanism of Action

This compound, as a macrolide antibiotic, is proposed to exert its antimycobacterial effect by inhibiting protein synthesis. Macrolides are known to bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain. This leads to the premature dissociation of peptidyl-tRNAs and termination of translation.

Conclusion

The spectroscopic data presented in this guide provide a detailed chemical fingerprint of this compound, a promising antimycobacterial macrolide. The methodologies outlined for its production, isolation, and analysis serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the biological activity and mechanism of action of this compound is warranted to explore its full therapeutic potential.

The Biosynthetic Machinery of Amycolatopsis: An In-depth Technical Guide to its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Amycolatopsis stands as a cornerstone in the discovery and production of clinically significant secondary metabolites. These bacteria are prolific producers of a wide array of bioactive compounds, most notably the glycopeptide antibiotic vancomycin and the ansamycin antibiotic rifamycin.[1][2][3] This technical guide provides a comprehensive overview of the core biosynthetic pathways, regulatory networks, and experimental methodologies used to study and engineer the production of these valuable natural products. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in natural product discovery, biosynthesis, and drug development.

Major Classes of Secondary Metabolites in Amycolatopsis

Amycolatopsis species are known to produce a diverse range of secondary metabolites, which can be broadly categorized as follows:

-

Glycopeptide Antibiotics: These are complex non-ribosomally synthesized peptides with a characteristic heptapeptide core, which is extensively cross-linked and glycosylated. Vancomycin, produced by Amycolatopsis orientalis, is a prime example and a last-resort antibiotic for treating serious Gram-positive infections.[1][4] Other notable glycopeptides from this genus include balhimycin and ristocetin.

-

Polyketides and Ansamycins: This class includes rifamycin, produced by Amycolatopsis mediterranei, a potent inhibitor of bacterial RNA polymerase used in the treatment of tuberculosis. The biosynthesis of these compounds involves the assembly of short-chain carboxylic acid precursors by large, multi-domain enzymes called polyketide synthases (PKSs).

-

Macrolides: Amycolatopsis species also produce complex macrolide antibiotics, characterized by a large macrocyclic lactone ring. An example is the gargantulides, which are 52-membered glycosylated macrolactones with potent antibacterial activity.

-

Linear Polyenes: ECO-0501 is a novel linear polyene antibiotic discovered from Amycolatopsis orientalis with strong antibacterial activity.

Core Biosynthetic Pathways

The biosynthesis of these complex molecules is orchestrated by large, multi-functional enzymes encoded by biosynthetic gene clusters (BGCs).

Glycopeptide Antibiotic (Vancomycin) Biosynthesis

The biosynthesis of vancomycin in Amycolatopsis orientalis is a complex process involving non-ribosomal peptide synthetases (NRPSs) and a suite of tailoring enzymes. The heptapeptide backbone is assembled by a large NRPS complex, which selects and links the constituent amino acids. Following peptide assembly, a series of cytochrome P450 monooxygenases (OxyA, OxyB, OxyC) catalyze the oxidative cross-linking of the aromatic amino acid residues, which is crucial for the antibiotic's activity. Finally, glycosyltransferases attach sugar moieties to the aglycone core to yield the mature vancomycin molecule.

Ansamycin (Rifamycin) Biosynthesis

The biosynthesis of rifamycin B in Amycolatopsis mediterranei begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the shikimate pathway. A Type I polyketide synthase (PKS) then catalyzes the assembly of the polyketide chain through the sequential addition of acetate and propionate units. The completed polyketide chain is released from the PKS and cyclized into a macrolactam ring by an amide synthase. A series of post-PKS modifications, including hydroxylations and other enzymatic transformations, lead to the final rifamycin B structure.

Regulation of Secondary Metabolite Biosynthesis

The production of secondary metabolites in Amycolatopsis is tightly regulated at multiple levels to ensure it occurs at the appropriate time and in response to specific environmental cues.

Transcriptional Regulation

-

Pathway-Specific Regulators: Many biosynthetic gene clusters in Amycolatopsis contain pathway-specific regulatory genes. For example, the rifamycin BGC includes rifZ and rifQ, which are crucial for the regulation of rifamycin biosynthesis. Similarly, the vancomycin BGC contains strR, a positive regulator of its biosynthesis. The balhimycin BGC contains bbr, an StrR-like regulator.

-

Global Regulators: Global regulators that respond to broader physiological signals also play a key role. The nitrogen regulator GlnR directly and indirectly activates the transcription of the rifamycin biosynthetic genes in A. mediterranei.

Signaling Pathways

-

Two-Component Systems: The PhoR-PhoP two-component system, which responds to phosphate limitation, has been implicated in the regulation of antibiotic biosynthesis in Amycolatopsis. This system likely acts through a regulatory cascade to influence the expression of pathway-specific regulators.

-

Quorum Sensing: While not yet extensively characterized in Amycolatopsis, quorum sensing systems, which respond to cell population density, are known to regulate antibiotic production in other actinomycetes and are predicted to be present in Amycolatopsis genomes.

Quantitative Data on Secondary Metabolite Production

The production of secondary metabolites in Amycolatopsis can be significantly influenced by genetic and environmental factors. The following tables summarize some of the available quantitative data.

| Strain/Condition | Metabolite | Titer/Yield Change | Reference |

| A. orientalis overexpressing mbtH-like gene | Vancomycin | 60-80% increase | |

| A. orientalis overexpressing strR | A82846B | 80% increase | |

| A. keratiniphila Δeco-cds13-17 | Vancomycin | 30.54% ± 6.2% increase | |

| A. keratiniphila Δeco-cds22-23 | Vancomycin | 33.99% ± 8.6% increase | |

| A. keratiniphila Δeco-cds4-27 | Vancomycin | 40.58% ± 7.5% increase | |

| A. keratiniphila Δeco-cds4-27 | Vancomycin | 55% increase | |

| A. orientalis overexpressing ECO-orf4 | ECO-0501 | ~6-fold increase | |

| A. mediterranei S699 ΔrifO | Rifamycin B | 70.61% decrease | |

| A. mediterranei DCO36 ΔrifQ | 24-desmethyl rifamycin B | 62% increase | |

| A. mediterranei DCO36 with rifO overexpression | 24-desmethyl rifamycin B | 27% increase | |

| A. balhimycina overexpressing dahpsec | Balhimycin | >4-fold increase |

Experimental Protocols

Gene Knockout in Amycolatopsis using CRISPR-Cas9

This protocol describes a method for gene deletion in Amycolatopsis keratiniphila using an all-in-one CRISPR-Cas9 plasmid.

-

Construction of the Editing Plasmid:

-

The sgRNA targeting the gene of interest is designed and cloned into a suitable CRISPR-Cas9 vector for Amycolatopsis. The plasmid should also contain the Cas9 expression cassette and homology arms (typically ~1.5 kb) flanking the target gene for homology-directed repair.

-

-

Transformation of Amycolatopsis:

-

Prepare competent Amycolatopsis cells by growing the culture to mid-log phase, harvesting the mycelia, and washing with a suitable buffer (e.g., 10.3% sucrose).

-

Transform the cells with the editing plasmid via electroporation or protoplast transformation.

-

-

Selection of Mutants:

-

Plate the transformed cells on a selective medium containing an appropriate antibiotic to select for transformants that have integrated the plasmid.

-

-

Verification of Deletion:

-

Isolate genomic DNA from the transformants.

-

Confirm the gene deletion by PCR using primers flanking the target gene. The PCR product from the mutant should be smaller than that from the wild-type.

-

Further confirmation can be done by Sanger sequencing of the PCR product.

-

General Protocol for PKS/NRPS Enzyme Assays

-

Protein Expression and Purification:

-

Clone the gene encoding the PKS/NRPS domain or module of interest into an E. coli expression vector.

-

Express the protein, often as a fusion with a purification tag (e.g., His-tag).

-

Purify the protein using affinity chromatography.

-

-

Substrate Loading Assay (for ACP/PCP domains):

-

Incubate the purified apo-ACP/PCP domain with a cognate phosphopantetheinyl transferase (PPTase) and the appropriate acyl-CoA or aminoacyl-AMP to load the substrate onto the phosphopantetheine arm.

-

Analyze the loading by mass spectrometry to detect the mass shift corresponding to the attached substrate.

-

-

Adenylation (A) Domain Assay:

-

Measure the amino acid-dependent ATP-pyrophosphate (PPi) exchange reaction.

-

Incubate the purified A-domain with ATP, radiolabeled [³²P]PPi, and the specific amino acid substrate.

-

Measure the incorporation of radioactivity into ATP.

-

-

Condensation (C) Domain Assay:

-

Use a model system with loaded donor and acceptor PCP domains.

-

Incubate the C-domain with the two loaded PCP domains and monitor the formation of the dipeptidyl-PCP product by HPLC or mass spectrometry.

-

Visualizations

Biosynthetic and Regulatory Pathways

Caption: Simplified biosynthetic pathway of vancomycin.

Caption: Regulatory cascade of rifamycin biosynthesis.

Experimental Workflow

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Conclusion

The study of secondary metabolite biosynthesis in Amycolatopsis continues to be a rich and rewarding field of research. The detailed understanding of the biosynthetic pathways and their regulation, coupled with the development of advanced genetic tools, has opened up new avenues for the discovery of novel bioactive compounds and the improvement of production yields for existing drugs. This technical guide provides a solid foundation for researchers to delve into the fascinating world of Amycolatopsis secondary metabolism and contribute to the development of new therapeutics.

References

- 1. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic analysis in Amycolatopsis keratiniphila disrupted the competing ECO0501 pathway for enhancing the accumulation of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis | MDPI [mdpi.com]

In-Depth Technical Guide: Biological Activity Screening of Amycolatopsin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a macrolide natural product isolated from the actinomycete genus Amycolatopsis. As with many secondary metabolites derived from this genus, which is known for producing clinically significant antibiotics like vancomycin and rifamycin, this compound has been investigated for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available biological activity screening data for this compound, with a focus on its cytotoxic effects. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Cytotoxic Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. This activity suggests its potential as an anticancer agent.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined against human colon carcinoma (SW620) and human lung carcinoma (NCI-H460) cell lines. These values are summarized in the table below, providing a clear indication of its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| SW620 | Colon Carcinoma | 0.14 |

| NCI-H460 | Lung Carcinoma | 0.28 |

Experimental Protocols

While the precise, detailed experimental protocols used to generate the above IC50 values for this compound are not publicly available, this section outlines standardized and widely accepted methodologies for determining the cytotoxicity of a compound against cancer cell lines. These protocols, for the MTT and SRB assays, are representative of the techniques likely employed in the initial screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., SW620, NCI-H460)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

SRB (Sulphorhodamine B) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., SW620, NCI-H460)

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and incubate overnight.

-

Compound Treatment: Expose cells to a range of this compound concentrations.

-

Incubation: Incubate for the desired duration.

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Wash the plates multiple times with water to remove TCA and dead cells.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a generalized workflow for the initial screening of a compound like this compound for cytotoxic activity.

Potential Anticancer Mechanism of Macrolides

While the specific signaling pathways affected by this compound have not been elucidated, macrolide antibiotics, in general, have been shown to exert their anticancer effects through various mechanisms. One of the prominent mechanisms involves the inhibition of protein synthesis by targeting the bacterial ribosome. In the context of cancer, some macrolides have been found to interfere with cellular processes like autophagy, which can be crucial for cancer cell survival. The diagram below illustrates a hypothetical signaling pathway that could be a target for macrolide anticancer activity.

Antimicrobial Activity

To date, there is no publicly available data on the antimicrobial activity of this compound. While the Amycolatopsis genus is a rich source of antibiotics, the specific antimicrobial spectrum of this compound remains to be determined. Standard antimicrobial screening assays, such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), would be required to evaluate its potential as an antibiotic.

Conclusion and Future Directions

This compound has demonstrated potent cytotoxic activity against human colon and lung cancer cell lines, highlighting its potential as a lead compound for the development of new anticancer therapies. The provided IC50 values serve as a quantitative measure of this activity. While specific experimental details for the initial screening are not available, standardized cytotoxicity assays such as the MTT and SRB methods provide a reliable framework for further investigation.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Detailed Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound in cancer cells is crucial to understanding its mode of action.

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines will help to determine its spectrum of anticancer activity.

-

Antimicrobial Screening: A comprehensive screening of this compound against a panel of pathogenic bacteria and fungi is necessary to determine if it possesses any antimicrobial properties.

-

In Vivo Efficacy: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

This in-depth guide consolidates the current knowledge on the biological activity of this compound and provides a roadmap for future research endeavors aimed at harnessing its therapeutic potential.

Preliminary Cytotoxicity Assessment of Amycolatopsin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the preliminary cytotoxicity assessment of Amycolatopsin B, a glycosylated polyketide macrolide. The information presented herein is compiled from published research to facilitate further investigation and drug development efforts.

Core Findings: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from initial studies are summarized below, indicating significant potential for this compound as an anticancer agent.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| SW620 | Colon Carcinoma | 0.14 |

| NCI-H460 | Lung Cancer | 0.28 |

Experimental Protocols

The following protocols are based on the methodologies reported in the primary literature describing the isolation and initial characterization of this compound.

Cell Culture and Maintenance

Human colon carcinoma (SW620) and human lung cancer (NCI-H460) cell lines were cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells were then treated with these concentrations and incubated for a further 48 hours.

-

MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling pathway of this compound has not been fully elucidated, its structural similarity to apoptolidin suggests a comparable mechanism of action.[2] Apoptolidin is known to induce apoptosis by inhibiting the mitochondrial F0F1-ATP synthase.[3][4][5] This inhibition leads to a decrease in cellular ATP levels, mitochondrial dysfunction, and the subsequent activation of the intrinsic apoptotic pathway.

Putative Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, based on the known mechanism of apoptolidin.

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of mitochondrial ATP synthase.

Experimental Workflow

The general workflow for the preliminary cytotoxicity assessment of a novel compound like this compound is depicted below.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Amycolatopsin B: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Amycolatopsin B, a secondary metabolite isolated from the actinomycete genus Amycolatopsis, has demonstrated notable cytotoxic effects against human cancer cell lines. This technical guide synthesizes the currently available data on this compound, focusing on its bioactivity and providing detailed experimental methodologies relevant to its study. While the precise mechanism of action for this compound remains to be elucidated, this document serves as a foundational resource for researchers investigating its therapeutic potential.

Quantitative Bioactivity Data

The primary biological activity reported for this compound is its potent cytotoxicity against human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| SW620 | Human Colon Cancer | 0.14 |

| NCI-H460 | Human Lung Cancer | 0.28 |

Data sourced from a review on secondary metabolites from the genus Amycolatopsis.[1]

Postulated Experimental Protocol for Cytotoxicity Assessment

While the specific experimental details for the published IC50 values of this compound are not explicitly provided in the available literature, the Sulforhodamine B (SRB) assay is a widely accepted and robust method for determining cytotoxicity and was likely employed.[2][3][4]

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method that estimates cell number by quantifying the total cellular protein content.

Materials:

-

96-well microtiter plates

-

SW620 and NCI-H460 human cancer cell lines

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (wt/vol)

-

Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

-

Acetic acid, 1% (vol/vol)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere and grow for a predetermined period.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.

-

Cell Fixation: After the desired incubation period, gently remove the culture medium and fix the cells by adding 10% TCA to each well. Incubate at 4°C for at least one hour.

-

Washing: Remove the TCA solution and wash the plates multiple times with water. Air-dry the plates completely.

-

SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye. Repeat this washing step to ensure all excess dye is removed. Air-dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate spectrophotometer at a wavelength of approximately 510 nm or 540 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the control wells. The IC50 value is then determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the Sulforhodamine B (SRB) assay for assessing the cytotoxicity of this compound.

Caption: Workflow of the Sulforhodamine B (SRB) Cytotoxicity Assay.

Current Landscape and Future Directions

To date, the scientific literature lacks specific studies detailing the mechanism of action of this compound. The available information is limited to its cytotoxic potency. The broader genus Amycolatopsis is a rich source of bioactive secondary metabolites with diverse mechanisms of action, including antibacterial and anticancer properties. For instance, some compounds from this genus are known to target fundamental cellular processes. However, it is crucial to note that these are not the established mechanisms for this compound and are provided here as context for potential future investigations.

Given the potent cytotoxic activity of this compound, future research should prioritize the following:

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular target(s) of this compound.

-

Signaling Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways involved in cell proliferation, survival, and apoptosis (e.g., MAPK, PI3K/Akt, STAT3 pathways).

-

Cell Cycle Analysis: Determining if the cytotoxic effects of this compound are mediated through cell cycle arrest at specific checkpoints.

-

Apoptosis Assays: Confirming whether this compound induces programmed cell death and elucidating the specific apoptotic pathways involved.

The following diagram represents a hypothetical logical workflow for future mechanism of action studies.

Caption: Proposed Workflow for Elucidating this compound's Mechanism of Action.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of the Amycolatopsin B Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B, a glycosylated macrolactone produced by the soil bacterium Amycolatopsis sp. MST-108494, has demonstrated notable bioactivity, drawing interest from the drug discovery community.[1] The biosynthesis of such complex natural products is orchestrated by large enzymatic complexes encoded by biosynthetic gene clusters (BGCs). In silico analysis of these BGCs is a cornerstone of modern natural product research, enabling the prediction of chemical structures, the elucidation of biosynthetic pathways, and the potential for bioengineering novel compounds.

This technical guide provides a comprehensive overview of the methodologies and data presentation for the in silico analysis of the this compound biosynthetic gene cluster. As the complete genome sequence of Amycolatopsis sp. MST-108494 and a detailed analysis of the this compound BGC are not yet publicly available, this document presents a representative workflow and hypothetical data based on the known structure of this compound and well-established principles of polyketide biosynthesis in the genus Amycolatopsis.

Hypothetical this compound Biosynthetic Gene Cluster

This compound is a polyketide, and its biosynthesis is predicted to be carried out by a Type I Polyketide Synthase (PKS) multienzyme complex. The hypothetical BGC, herein designated amyB, would encompass the core PKS genes, as well as genes responsible for tailoring reactions (e.g., glycosylation, hydroxylation) and regulation.

Quantitative Data of the Hypothetical amyB Gene Cluster

The following table summarizes the predicted open reading frames (ORFs) within the hypothetical amyB cluster, their putative functions, and estimated sizes. These are based on analogous systems in other Amycolatopsis species.[2]

| Gene (ORF) | Putative Function | Estimated Size (bp) | Predicted Protein Size (aa) | Key Domains |

| amyB1 | Type I PKS Module 1 & 2 | 9,500 | 3,166 | KS, AT, DH, KR, ACP |

| amyB2 | Type I PKS Module 3 & 4 | 9,200 | 3,066 | KS, AT, KR, ACP |

| amyB3 | Type I PKS Module 5 & 6 | 9,800 | 3,266 | KS, AT, DH, KR, ACP |

| amyB4 | Type I PKS Module 7 & TE | 6,500 | 2,166 | KS, AT, ACP, TE |

| amyG1 | Glycosyltransferase | 1,200 | 400 | Glycosyltransferase family 1 |

| amyH1 | P450 monooxygenase | 1,500 | 500 | Cytochrome P450 |

| amyR1 | LAL-family regulator | 900 | 300 | LuxR-family DNA-binding |

| amyT1 | MFS transporter | 1,400 | 466 | Major Facilitator Superfamily |

Experimental and In Silico Protocols

This section details the standard methodologies for the identification and characterization of a novel BGC like that for this compound.

Genome Sequencing and Assembly

-

DNA Extraction: High-molecular-weight genomic DNA is isolated from a pure culture of Amycolatopsin sp. MST-108494.

-

Library Preparation: The extracted DNA is used to prepare libraries for both short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) sequencing.

-

Sequencing: The prepared libraries are sequenced to generate a high-coverage dataset.

-

Hybrid Assembly: The short and long reads are combined in a hybrid assembly approach to generate a high-quality, contiguous genome sequence.

Biosynthetic Gene Cluster Identification and Annotation

-

BGC Prediction: The assembled genome is submitted to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone software for the identification of putative secondary metabolite BGCs.[3][4][5]

-

Cluster Identification: The antiSMASH output is manually inspected to identify the BGC most likely responsible for this compound biosynthesis, based on its prediction as a Type I PKS cluster and its size.

-

Gene Annotation: The ORFs within the identified BGC are annotated using the NCBI BLAST (Basic Local Alignment Search Tool) suite against protein databases (nr, Swiss-Prot) to assign putative functions based on sequence homology.

-

Domain Analysis: The protein sequences of the PKS enzymes are analyzed using tools like Pfam and InterProScan to identify the catalytic domains (KS, AT, DH, KR, ACP, TE).

Phylogenetic Analysis

-

Sequence Alignment: The amino acid sequences of key domains (e.g., Ketosynthase - KS) from the putative this compound PKS are aligned with homologous domains from known BGCs using software like ClustalW or MUSCLE .

-

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood or Neighbor-Joining, implemented in software like MEGA or RAxML , to infer evolutionary relationships and potential functional similarities.

Visualizations

Experimental Workflow for In Silico BGC Analysis

Hypothetical Regulatory Signaling Pathway

Logical Relationships in BGC Analysis

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Comparative Genomics and Biosynthetic Potential Analysis of Two Lichen-Isolated Amycolatopsis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative genomics reveals insight into the phylogeny and habitat adaptation of novel Amycolatopsis species, an endophytic actinomycete associated with scab lesions on potato tubers - PMC [pmc.ncbi.nlm.nih.gov]

Unearthing Nature's Pharmacy: A Technical Guide to Natural Product Discovery from Rare Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

The diminishing returns from conventional microbial screening have propelled the exploration of underexplored microbial taxa for novel bioactive compounds. Among these, rare actinomycetes, a diverse group of filamentous bacteria, represent a promising frontier in natural product discovery. Historically overshadowed by their prolific Streptomyces cousins, these genera are now recognized as a rich reservoir of unique chemical scaffolds with potent biological activities. This in-depth guide provides a technical framework for the isolation, cultivation, characterization, and exploitation of rare actinomycetes for the discovery of next-generation therapeutics.

The Imperative for Exploring Rare Actinomycetes

The relentless rise of antimicrobial resistance and the need for novel therapeutics for a range of human diseases have necessitated a paradigm shift in drug discovery. While actinomycetes have been a cornerstone of antibiotic production for decades, the frequent rediscovery of known compounds from common genera like Streptomyces has highlighted the urgency to explore new microbial resources.[1][2][3] Rare actinomycetes, often defined as non-Streptomyces genera that are isolated less frequently using standard techniques, are increasingly sought after for their potential to yield novel bioactive molecules.[3] These organisms inhabit diverse and often extreme environments, from deep-sea sediments to arid soils, which may drive the evolution of unique metabolic pathways and the production of novel secondary metabolites.[4]

Experimental Protocols: A Step-by-Step Approach

Isolation and Cultivation of Rare Actinomycetes

The successful isolation of rare actinomycetes is a critical first step and often requires specialized techniques to overcome the dominance of faster-growing microorganisms.

2.1.1. Sample Pretreatment Methods

Various physical and chemical pretreatment methods can be applied to environmental samples (e.g., soil, marine sediment) to selectively inhibit common bacteria and fungi, thereby enriching for rare actinomycetes.

-

Dry Heat Treatment: Samples are heated in an oven at temperatures ranging from 60°C to 120°C for 15 to 60 minutes. This method is effective against many non-spore-forming bacteria.

-

Phenol Treatment: A 1.5% (v/v) phenol solution is added to the sample suspension and incubated for 10-30 minutes. This chemical treatment is particularly effective for the selective isolation of genera like Micromonospora and Microbispora.

-

Calcium Carbonate Enrichment: The addition of CaCO₃ to the sample suspension can favor the growth of many actinomycetes.

-

Moist Heat Treatment: Samples are incubated in a water bath at 55-70°C for 6-15 minutes.

-

Centrifugation: Differential centrifugation can be used to separate motile actinomycetes from non-motile ones like Streptomyces.

2.1.2. Selective Isolation Media

Following pretreatment, samples are plated on selective media designed to support the growth of rare actinomycetes while suppressing other microbes. These media are often low in nutrients and supplemented with antifungal and antibacterial agents.

-

Humic Acid-Vitamin (HV) Agar: This medium contains humic acid as a key ingredient, which is known to promote the growth of many rare actinomycetes.

-

Starch Casein Agar (SCA): A commonly used medium for the isolation of actinomycetes.

-

Glycerol-Asparagine Agar (ISP5): This medium has been shown to be effective for the isolation of various rare genera.

-

Chitin Agar: The inclusion of chitin as a sole carbon and nitrogen source can select for actinomycetes capable of producing chitinases.

Table 1: Common Pretreatment Methods for the Isolation of Rare Actinomycetes

| Pretreatment Method | Conditions | Target Genera (Examples) | Reference |

| Dry Heat | 100-120°C for 1 hour | Streptomyces, Actinomadura | |

| Wet Heat | 70°C for 15 minutes | Micromonospora, Microbispora, Actinoplanes, Streptosporangium | |

| Phenol Treatment | 1.5% (v/v) for 30 minutes | Micromonospora, Microbispora | |

| Chloramine T | 0.3% (w/v) for 10 minutes | Herbidospora, Microbispora, Microtetraspora, Streptosporangium | |

| Centrifugation | Differential centrifugation | Motile actinomycetes (Actinoplanes, Dactylosporangium) |

Activation of Silent Biosynthetic Gene Clusters (BGCs)

Genomic sequencing has revealed that actinomycetes possess a vast number of "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. Activating these silent BGCs is a key strategy for discovering novel natural products.

2.2.1. One Strain, Many Compounds (OSMAC) Approach

The OSMAC approach involves systematically altering cultivation parameters to induce the production of different secondary metabolites from a single strain.

-

Protocol:

-

Prepare a variety of liquid and solid media with different carbon and nitrogen sources, trace metals, and pH levels.

-

Inoculate the rare actinomycete strain into each medium.

-

Incubate cultures at different temperatures and shaking speeds.

-

Extract the metabolites from each culture at different time points.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify unique metabolic profiles.

-

2.2.2. Co-cultivation

Co-culturing a rare actinomycete with another microorganism can trigger the expression of silent BGCs through microbial interactions.

-

Protocol:

-

Select a co-culture partner, which can be another bacterium or a fungus.

-

Inoculate the rare actinomycete and the partner strain on the same agar plate or in the same liquid medium.

-

Incubate the co-culture for an appropriate period.

-

Extract the metabolites and analyze for the presence of new compounds compared to monocultures.

-

2.2.3. Heterologous Expression

This technique involves cloning a BGC from a rare actinomycete and expressing it in a well-characterized host organism, such as Streptomyces coelicolor or Streptomyces albus.

-

Protocol:

-

Identify and clone the target BGC from the rare actinomycete.

-

Insert the BGC into an appropriate expression vector.

-

Introduce the vector into a suitable heterologous host.

-

Cultivate the engineered host and screen for the production of the desired natural product.

-

Metabolite Extraction and Characterization

Once novel compounds are produced, they need to be extracted, purified, and their structures elucidated.

-

Extraction: Metabolites are typically extracted from the culture broth and/or mycelium using organic solvents like ethyl acetate or methanol.

-

Purification: High-Performance Liquid Chromatography (HPLC) is the primary tool for purifying individual compounds from the crude extract.

-

Structure Elucidation: The chemical structure of a purified compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Bioassays for Activity Screening

Extracts and purified compounds are screened for biological activity using a variety of in vitro assays.

-

Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity: The half-maximal inhibitory concentration (IC50) against cancer cell lines is often determined using the MTT assay.

Data Presentation: A Quantitative Overview

The exploration of rare actinomycetes has yielded a significant number of novel bioactive compounds. The following tables summarize some of the quantitative data available in the literature.

Table 2: Number of New Bioactive Compounds from Select Marine Rare Actinomycete Genera (mid-2013 to 2017)

| Genus | Number of New Bioactive Compounds | Reference |

| Nocardiopsis | >30 | |

| Micromonospora | >25 | |

| Salinispora | >20 | |

| Pseudonocardia | >15 |

Table 3: Bioactivity of Selected Compounds from Micromonospora spp.

| Compound | Bioactivity | MIC/IC50 | Target Organism/Cell Line | Reference |

| Gentamicin C1, C1a, C2 | Antibacterial | 0.01–7.5 µg/mL | Gram-positive and Gram-negative bacteria | |

| Sisomicin | Antibacterial | 0.01–7.5 µg/mL | Gram-positive and Gram-negative bacteria | |

| Tetrocarcins A-C | Antibacterial, Antitumor | 0.1–30 µg/mL (MIC) | Gram-positive bacteria | |

| Antlermicin A | Antibacterial, Antitumor | 0.015 µg/mL (MIC) | Bacillus subtilis | |

| Antlermicin A | Antitumor | 1 µg/mL (IC50) | Sarcoma cells |

Visualizing the Complexity: Workflows and Signaling Pathways

Understanding the logical flow of experiments and the intricate regulatory networks governing natural product biosynthesis is crucial for successful discovery campaigns.

Experimental Workflow

The following diagram illustrates a typical workflow for natural product discovery from rare actinomycetes.

Signaling Pathways

The production of secondary metabolites in actinomycetes is tightly regulated by complex signaling networks. Understanding these pathways can provide targets for genetic engineering to enhance production.

4.2.1. Gamma-Butyrolactone (GBL) Signaling Pathway

The GBL pathway is a well-characterized quorum-sensing system that controls antibiotic production and morphological differentiation in Streptomyces. A key player in this pathway is the A-factor, a gamma-butyrolactone that, at a critical concentration, binds to its receptor ArpA, releasing its repression on the transcriptional activator AdpA. AdpA then activates a cascade of genes involved in secondary metabolism.

4.2.2. Two-Component Systems (TCS)

Two-component systems are a major mechanism by which bacteria sense and respond to environmental stimuli. In actinomycetes, TCSs play a crucial role in regulating antibiotic production in response to signals like nutrient limitation. A typical TCS consists of a sensor histidine kinase and a response regulator.

Conclusion and Future Outlook

The discovery of natural products from rare actinomycetes holds immense promise for addressing critical unmet medical needs. The integration of innovative isolation and cultivation techniques, advanced analytical methods, and powerful genomic tools is unlocking the vast biosynthetic potential of these remarkable microorganisms. As we continue to explore novel ecological niches and refine our methodologies for activating silent gene clusters, the pipeline of new drug candidates from rare actinomycetes is poised for significant expansion. The technical guide presented here provides a comprehensive framework for researchers to navigate this exciting and rewarding field of study.

References

A Technical Guide to the Chemical Structures and Bioactivities of Amycolatopsis Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals